キスペプチン-10

概要

説明

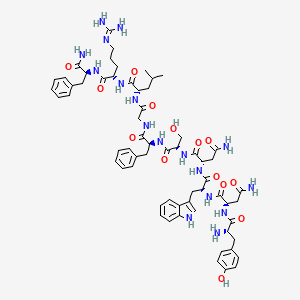

Kisspeptin-10 is a decapeptide derived from the primary translation product of the Kiss1 gene. It is the shortest biologically active form of kisspeptin and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. Kisspeptin-10 is involved in various physiological processes, including puberty, reproduction, and vasoconstriction .

科学的研究の応用

Kisspeptin-10 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.

Medicine: Explored as a potential therapeutic agent for conditions related to reproductive health, such as infertility and polycystic ovary syndrome (PCOS)

Industry: Utilized in the development of diagnostic tools and therapeutic peptides

作用機序

Target of Action

Kisspeptin-10, a neuropeptide, primarily targets the GPR54 receptors in the brain . These receptors play a crucial role in stimulating the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus . GnRH, in turn, triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Mode of Action

Kisspeptin-10 interacts with its targets, the GPR54 receptors, to stimulate the secretion of GnRH . This interaction results in a cascade of hormonal changes. The increased GnRH secretion triggers the release of LH and FSH from the pituitary gland . These hormones then act on the gonads, leading to an increase in sex hormone production .

Biochemical Pathways

The primary biochemical pathway affected by Kisspeptin-10 involves the hypothalamic-pituitary-gonadal axis . Kisspeptin-10 stimulates the release of GnRH from the hypothalamus . This GnRH then triggers the pituitary gland to release LH and FSH . These hormones act on the gonads, leading to increased production of sex hormones .

Pharmacokinetics

The pharmacokinetics of Kisspeptin-10 involve its absorption, distribution, metabolism, and excretion (ADME). It is known that Kisspeptin-10 is administered as a subcutaneous injection and its effects can be observed for 24 hours after the initial injection .

Result of Action

The primary result of Kisspeptin-10’s action is the stimulation of LH and FSH secretion, which leads to increased sex hormone production . This can result in various molecular and cellular effects, including the regulation of reproductive processes and puberty . In men, Kisspeptin-10 has been shown to potently evoke LH secretion and increase testosterone levels .

Action Environment

The action of Kisspeptin-10 can be influenced by various environmental factors. For instance, the hypothalamic-pituitary-gonadal axis, which Kisspeptin-10 influences, is known to be sensitive to changes in the body’s internal environment, such as levels of sex hormones . .

準備方法

Synthetic Routes and Reaction Conditions

Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Kisspeptin-10 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

化学反応の分析

Types of Reactions

Kisspeptin-10 can undergo various chemical reactions, including:

Oxidation: Kisspeptin-10 can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

Substitution: Amino acid residues in Kisspeptin-10 can be substituted with other amino acids to create analogs with different properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with protecting groups for SPPS

Major Products

The major products of these reactions include oxidized or reduced forms of Kisspeptin-10 and various analogs with substituted amino acids .

類似化合物との比較

Similar Compounds

Kisspeptin-54: A longer form of kisspeptin with similar biological activity.

Gonadorelin: A synthetic form of GnRH used to stimulate the release of LH and FSH.

Triptorelin: A GnRH agonist used in the treatment of hormone-sensitive cancers

Uniqueness

Kisspeptin-10 is unique due to its shorter length, which allows for more efficient synthesis and potentially different pharmacokinetic properties. Its ability to potently stimulate GnRH release makes it a valuable tool in reproductive health research and potential therapeutic applications .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKWYDZSSQNJI-INXYWQKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374675-21-5 | |

| Record name | Kisspeptin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kisspeptin-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

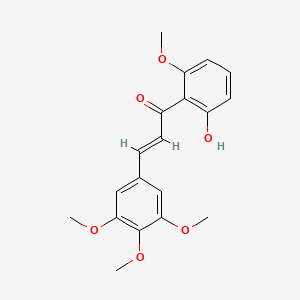

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)

![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)

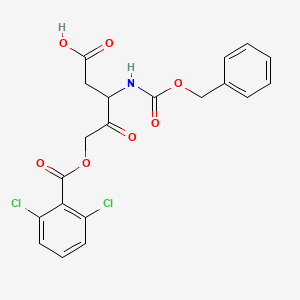

![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)

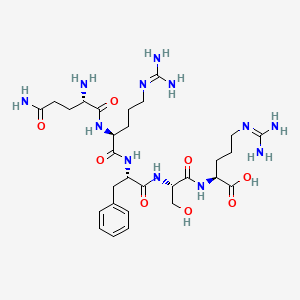

![(3S,4R,6R)-3-[[(2R,4R,5S)-3-acetamido-4-[[(2R,4R,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]methoxymethyl]-6-[[(2R,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]methoxy]-4,5-dihydroxy-5-methyloxane-2-carboxylic acid](/img/structure/B1632593.png)